molecular formula C11H8N2O2 B1358024 2-Phenylpyrimidine-4-carboxylic acid CAS No. 16879-53-1

2-Phenylpyrimidine-4-carboxylic acid

Cat. No. B1358024
CAS RN: 16879-53-1
M. Wt: 200.19 g/mol
InChI Key: RBPXFHFYDRRIJQ-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-4-carboxylic acid (CAS Number: 16879-53-1) is a chemical compound with the molecular formula C₁₁H₈N₂O₂ . It falls within the class of pyrimidine derivatives and is characterized by its phenyl group attached to the pyrimidine ring. Here are some key details:



  • IUPAC Name : 2-phenyl-4-pyrimidinecarboxylic acid

  • Molecular Weight : 200.2 g/mol

  • Physical Form : Solid

  • Storage Temperature : Sealed in dry conditions at 2-8°C

  • Purity : 97%

  • Country of Origin : China



Molecular Structure Analysis

The molecular structure of 2-Phenylpyrimidine-4-carboxylic acid consists of a pyrimidine ring with a phenyl group attached to the fourth carbon position. The IUPAC name provides a clear representation of its structure.



Physical And Chemical Properties Analysis


  • Solubility : Insoluble in water but may dissolve in organic solvents.

  • Melting Point : Not specified in available data.

  • Boiling Point : Not specified in available data.


Scientific Research Applications

Luminescent Lanthanide Frameworks

2-Phenylpyrimidine-4-carboxylic acid has been used in the synthesis of luminescent lanthanide frameworks. These frameworks exhibit unique properties due to different coordination environments of lanthanide ions and show potential for photoluminescence applications (Jia et al., 2014).

Liquid-Crystal Characteristics

This compound has been involved in the synthesis of 5-arylpyrimidine-2-carboxylic acids. Their aryl esters exhibit liquid-crystal characteristics, indicating potential uses in liquid crystal display technologies (Mikhaleva et al., 1986).

Co-crystal Formation

In a study focusing on co-crystal formation, 2-aminopyrimidine molecules were combined with carboxylic acid groups from different phenylenediacetic acid molecules, leading to the formation of hydrogen-bonded chains. This study provides insights into the molecular interactions and structural configurations of these compounds (Chinnakali et al., 1999).

Potential Antimicrobial Agents

Derivatives of 2-phenylpyrimidine-4-carboxylic acid have been synthesized and evaluated as potential antimicrobial agents, showing activity against various pathogenic microorganisms (El-kerdawy et al., 1990).

Phosphodiesterase 4 (PDE4) Inhibitors

This compound has been identified as a phosphodiesterase 4 (PDE4) inhibitor, with derivatives showing significant in vitro and in vivo efficacy. This highlights its potential in treating inflammatory conditions (Goto et al., 2013).

Synthesis of 5-Pyrimidinecarboxylates

The synthesis of various 5-pyrimidinecarboxylates, which could be of interest in pharmaceutical and chemical industries, involves the use of 2-phenylpyrimidine-4-carboxylic acid (Schenone et al., 1990).

Antiallergy Agents

Certain derivatives of 2-phenylpyrimidine-4-carboxylic acid have shown potent antiallergic activity. This provides a basis for the development of new antiallergy medications (Juby et al., 1979).

Adenosine Receptor Antagonists

Carbamate substituted derivatives of this compound have been evaluated as dual adenosine A1 and A2A receptor antagonists, indicating potential therapeutic applications in treating Parkinson's disease (Robinson et al., 2016).

Antimicrobial Evaluation

A study conducted on various derivatives of 2-phenylpyrimidine-4-carboxylic acid revealed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Shastri, 2019).

Safety And Hazards


  • Pictograms : GHS07 (Warning)

  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).

  • Precautionary Statements : Avoid inhalation, skin contact, and eye exposure. Handle with care.

  • MSDS : Link to MSDS


Future Directions

Future research could focus on:



  • Synthetic Pathways : Investigate efficient synthetic routes for large-scale production.

  • Biological Activity : Explore potential pharmacological applications.

  • Structural Modifications : Design analogs with improved properties.


Remember that this analysis is based on available data, and further research may provide additional insights. For a more detailed review, consult relevant scientific literature. 🌟


properties

IUPAC Name

2-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPXFHFYDRRIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617208
Record name 2-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrimidine-4-carboxylic acid

CAS RN

16879-53-1
Record name 2-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 500 mg 5-bromo-2-phenyl-4-pyrimidinecarboxylic acid and 1 mL N,N-diisopropylethylamine in 5 mL of ethanol was hydrogenated at 40 psi of H2 for 16 hr using 200 mg of 10% palladium-on-carbon as catalyst. The catalyst was filtered off and the ethanol removed by evaporation under reduced pressure. The residue was dissolved in water, acidified with 3N hydrochloric acid and the precipitate was collected by filtration. This material was air dried to yield 300 mg of 2-phenyl-4-pyrimidinecarboxylic acid as a white solid which was used in the next step without further purification or characterization. A solution of 150 mg of 2-phenyl-4pyrimidinecarboxylic acid in 1 mL of thionyl chloride was heated at 70° C. for 1 hr, cooled to room temperature and the excess thionyl chloride removed by evaporation under reduced pressure to yield 145 mg of 2-phenyl-4-pyrimidinecarboxylic acid chloride which was used in the next step without further purification or characterization.
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500 mg
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5 mL
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200 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of methyl pyruvate (5.61 g, 55.0 mmol) and dimethylformamide dimethylacetal (6.86 g, 57.6 mmol) was stirred for 2 hours at 80° C., and benzamidine hydrochloride (9.58 g, 61.2 mmol), sodium methoxide (28% in methanol, 23.1 g, 120 mmol) was added to the solution. After reflux for 3 hours, water was added and the organic solvents were removed under reduced pressure. Resulting solids were dissolved in a mixture of water and ethyl acetate, and the remaining insolubles were filtered off. The filtrate was acidified with hydrochloric acid, and extract with ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in a mixture of ethanol and aqueous sodium hydroxide to treat with charcoal. After removal of charcoal, the filtrate was acidified with hydrochloric acid, and the removal of ethanol under reduced pressure followed by filtration and dryness afforded 2-phenyl-pyrimidine-4-carboxylic acid (2.51 g, 23%).
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5.61 g
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6.86 g
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9.58 g
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23.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
E Caroff, F Hubler, E Meyer, D Renneberg… - Journal of medicinal …, 2015 - ACS Publications
Recent post hoc analyses of several clinical trials with P2Y 12 antagonists showed the need for new molecules being fully efficacious as antiplatelet agents and having a reduced …
Number of citations: 56 pubs.acs.org
L Jia, YC Hui, Z Li, HL Sun, Z Wang - CrystEngComm, 2014 - pubs.rsc.org
… To this end, we designed and synthesized two new analogues of initially employed pyrimidine-4,6-dicarboxylic acid (H 2 pmdc), namely, 2-phenylpyrimidine-4-carboxylic acid (Hppmc) …
Number of citations: 14 pubs.rsc.org
MPL Caton, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1967 - pubs.rsc.org
… As potential precursors of bipyrimidinyls we made 5-bromo-2-phenylpyrimidine-4carboxylic acid and its ethyl ester by condensation of mucobromic acid with benzamidine hydrochloride …
Number of citations: 16 pubs.rsc.org
L Jia, HL Sun, Z Wang - RSC advances, 2015 - pubs.rsc.org
… In our initial reports, 2-phenylpyrimidine-4-carboxylic acid (Hppmc) proved suitable for the construction of lanthanide coordination polymers with interesting magnetic and …
Number of citations: 3 pubs.rsc.org
H Wang, A Shilabin - 2018 - dc.etsu.edu
… hexahydro-2,2-dimethyl-6-oxopyrimidine-4-carboxylic acid (1b) and hexahydro-6-oxo-2-phenylpyrimidine-4-carboxylic acid (1c). The future steps are to synthesize (R)-3-(…
Number of citations: 2 dc.etsu.edu
DJ Buckland - 1978 - search.proquest.com
The synthesis of a series of 2-chloro-5-(hetero) arylpyrimidines and 5-(hetero) arylpyrimidines has been investigated. The aryl substituted pyrimidines are readily obtainable from [3-(…
Number of citations: 4 search.proquest.com
Q Yang, MQ Hou, PR Chen, S Li, GP Zhou… - … New Crystal Structures, 2021 - degruyter.com
… CuCl 2 (0.017 g, 0.1 mmol), 1,10-phenanthroline (0.02 g, 0.1 mmol), 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid C 11 H 8 CN 2 O 3 (0.0432 g, 0.2 mmol), and H 2 O (6 mL) were …
Number of citations: 3 www.degruyter.com
PE Fanta - Synthesis, 1974 - thieme-connect.com
… Although many of these reactions failed or gave poor yields, the reaction of 5-bromo2-phenylpyrimidine-4-carboxylic acid (I7) with copper bronze in refluxing dimethylformamide gave a …
Number of citations: 439 www.thieme-connect.com
JEA Otterstedt, R Pater - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
The photostabilities and syntheses of 2,2′‐bis(o‐hydroxyphenyl)‐5,5′‐bipyrimidine, 6,6′‐bis(o‐hydroxyphenyl)‐3,3′‐bipyridine and 3,8‐bis(o‐hydroxyphenyl)‐4,7‐phenanthroline …
Number of citations: 18 onlinelibrary.wiley.com
CM Lacbay, M Menni, JA Bernatchez, M Götte… - Bioorganic & Medicinal …, 2018 - Elsevier
Reverse transcriptase (RT) is responsible for replicating the HIV-1 genome and is a validated therapeutic target for the treatment of HIV infections. During each cycle of the RT-catalyzed …
Number of citations: 9 www.sciencedirect.com

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